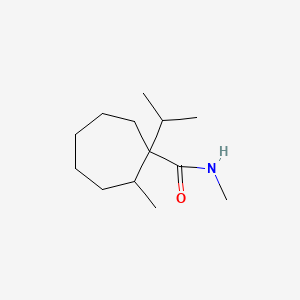
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is a chemical compound characterized by the presence of three isopropyl groups attached to a 1,3,5-dioxaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane typically involves the reaction of a suitable phosphorus-containing precursor with isopropyl groups under controlled conditions. One common method involves the use of phosphorus trichloride and isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques such as catalytic processes and optimized reaction conditions are often employed to enhance efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinanes depending on the reagents used.
Scientific Research Applications
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with similar steric hindrance due to bulky substituents.
2,4,6-Triisopropylbenzenesulfonyl chloride: A sulfonyl chloride with similar isopropyl groups.
Uniqueness
2,4,6-Tri(propan-2-yl)-1,3,5-dioxaphosphinane is unique due to its specific ring structure and the presence of phosphorus, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
717-77-1 |
|---|---|
Molecular Formula |
C12H25O2P |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)-1,3,5-dioxaphosphinane |
InChI |
InChI=1S/C12H25O2P/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12,15H,1-6H3 |
InChI Key |
ILDOJCPFGWBYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OC(PC(O1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


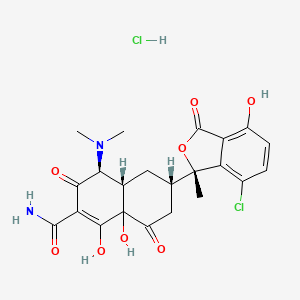
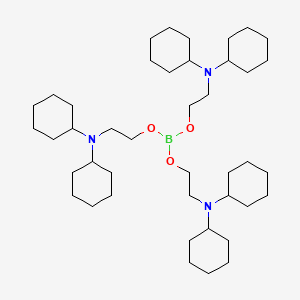
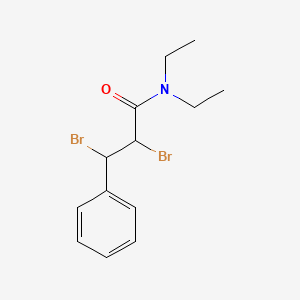
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
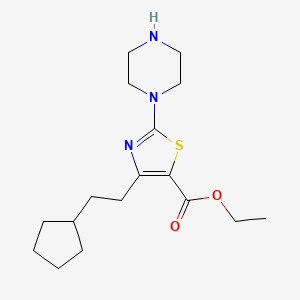
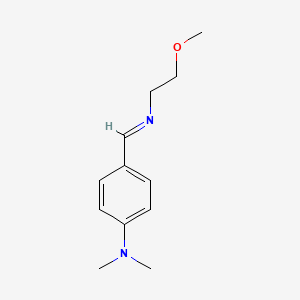
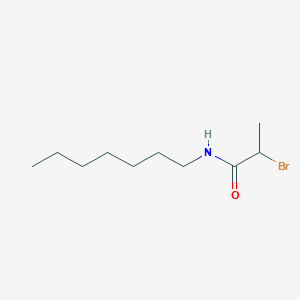
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
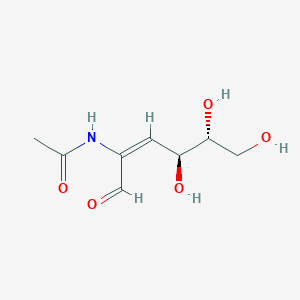
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
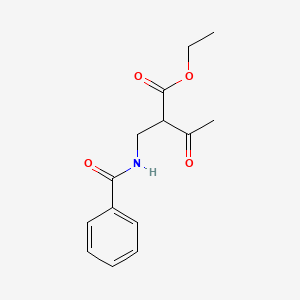
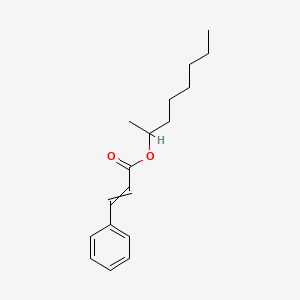
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
